molecular formula C18H12ClF2N3O2S B2768028 N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 912773-93-4

N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2768028
CAS RN: 912773-93-4
M. Wt: 407.82
InChI Key: ANYTYAGMTGBAQK-UHFFFAOYSA-N
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Description

The compound “N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a thioether group (-S-), and a pyrazinone group (a six-membered ring containing two nitrogen atoms and one carbonyl group). The molecule also contains two phenyl rings, one of which is substituted with a chlorine atom and a fluorine atom, and the other with a fluorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the amide group could be introduced via a reaction with an amine and a carboxylic acid or its derivative. The thioether group could be formed via a nucleophilic substitution reaction involving a suitable alkyl halide and a thiol. The pyrazinone ring could be synthesized via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and aromatic rings. The electron-withdrawing fluorine and chlorine atoms would likely influence the electronic distribution in the phenyl rings, potentially affecting the reactivity of the molecule. The presence of the amide group could result in the formation of hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine. The pyrazinone ring could potentially participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents. The compound’s melting and boiling points would likely be relatively high due to the presence of multiple aromatic rings .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds structurally related to N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide have been synthesized and evaluated for their antimicrobial activity. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been developed and screened against both Gram-negative and Gram-positive bacteria, as well as fungi like Aspergillus niger and Candida albicans. These studies provide insights into the potential use of similar compounds in developing new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Anticancer Activity

Research into fluoro-substituted compounds, including those with pyrazinone and pyrimidine thione derivatives, has shown anticancer activity against various human cancer cell lines, including lung, breast, and CNS cancer. These findings underscore the potential of fluoro-substituted compounds, related in structure to the queried chemical, in cancer research and therapy. The studies highlight the importance of exploring the anticancer properties of novel synthetic compounds (Hammam et al., 2005).

Anti-inflammatory and Analgesic Activities

Several derivatives structurally similar to the compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. This research contributes to the understanding of how modifications in chemical structure can influence biological activity and potential therapeutic applications. The synthesis of novel compounds and their evaluation for anti-inflammatory activity illustrates the ongoing search for more effective and safer anti-inflammatory agents (Sunder & Maleraju, 2013).

Antioxidant Activity

The exploration of compounds with antioxidant properties is crucial in combating oxidative stress-related diseases. Novel compounds, including derivatives of the pyrazinone acetamide class, have been synthesized and evaluated for their DPPH radical scavenging activity, demonstrating significant antioxidant capabilities. This line of research is vital in discovering new molecules that could mitigate oxidative damage in biological systems (Nayak et al., 2014).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures when handling chemical substances .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. If the compound exhibits interesting biological activity, it could be further studied as a potential pharmaceutical .

properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-[4-(4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3O2S/c19-11-1-6-15(14(21)9-11)23-16(25)10-27-17-18(26)24(8-7-22-17)13-4-2-12(20)3-5-13/h1-9H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYTYAGMTGBAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-fluorophenyl)-2-((4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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